molecular formula C13H23ClN2O B1493782 7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride CAS No. 2206970-21-8

7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride

Cat. No.: B1493782
CAS No.: 2206970-21-8
M. Wt: 258.79 g/mol
InChI Key: FOAXNCNJGOOJQR-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride is a spirocyclic organic compound belonging to the diazaspiro family. Its IUPAC name reflects its structural features:

  • Spiro center : A shared atom between a piperidine ring (6-membered) and a cyclopentane ring (5-membered).
  • Substituents : A cyclopentyl group attached to the nitrogen at position 7 and a ketone group at position 6.
  • Salt form : The hydrochloride salt enhances solubility and stability.
Nomenclature Component Description
Spiro[4.5]decane Bicyclic system with 4- and 5-membered rings
2,7-Diazaspiro Two nitrogen atoms at positions 2 and 7
6-one Ketone group at position 6
7-Cyclopentyl Cyclopentane substituent at nitrogen-7

The SMILES notation (O=C(N(C1CCCC1)CCC2)C32CCNC3.[H]Cl) and molecular formula (C₁₃H₂₃ClN₂O) further describe its connectivity.

Historical Context and Development

The compound emerged from advancements in spirocyclic synthetic chemistry during the early 21st century. Key milestones include:

  • Synthetic routes : Early methods utilized cyclization of diamine precursors with carbonyl-containing reagents. For example, Pd-catalyzed domino reactions enabled efficient spiro scaffold formation.
  • Patent activity : Derivatives of diazaspiro[4.5]decan-6-one were patented for applications in kinase inhibition (e.g., CDK4/6).
  • Commercial availability : By 2024, the compound was cataloged by suppliers like BLD Pharmatech, reflecting its utility in drug discovery.

Significance in Spirocyclic Chemistry

Spirocyclic compounds like this compound are prized for:

  • Three-dimensional rigidity : Reduces conformational flexibility, improving target binding specificity.
  • Balanced lipophilicity : The cyclopentyl group enhances membrane permeability without excessive hydrophobicity.
  • Drug-likeness : Spiro scaffolds often exhibit favorable pharmacokinetic profiles, as seen in FDA-approved drugs (e.g., spirapril).

Systematic Naming and Registry Information

Property Detail
CAS Registry Number 2206970-21-8
Molecular Weight 258.79 g/mol
PubChem CID Not yet assigned
SMILES O=C(N(C1CCCC1)CCC2)C32CCNC3.[H]Cl
InChI Key SOGJVGCZUWNKMB-UHFFFAOYSA-N

The compound is listed in chemical databases (e.g., ChemSpace, PubChem) under its hydrochloride salt form.

Position Within Diazaspiro Compound Family

This compound is part of a broader class of diazaspiro derivatives , which vary in ring size and substituents:

Compound Key Differences
2,7-Diazaspiro[4.5]decan-1-one Ketone at position 1 instead of 6
7-Methyl-2,7-diazaspiro[4.5]decan-6-one Methyl substituent at nitrogen-7
8-Cyclopentyl-7-methyl-5,8-diazaspiro[2.6]nonane Smaller spiro system (2.6)

The cyclopentyl group in this compound distinguishes it from analogs, potentially modulating steric and electronic interactions in biological systems.

Properties

IUPAC Name

7-cyclopentyl-2,7-diazaspiro[4.5]decan-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O.ClH/c16-12-13(7-8-14-10-13)6-3-9-15(12)11-4-1-2-5-11;/h11,14H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAXNCNJGOOJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCC3(C2=O)CCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares structural features and key properties of 7-cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride with related spirocyclic compounds:

Compound Name Molecular Formula Key Substituents Pharmacological Use Key Reference(s)
7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one·HCl C₁₄H₂₃ClN₂O Cyclopentyl at N7 Under investigation
Rolapitant Hydrochloride C₂₅H₂₆F₆N₂O₂·HCl·H₂O Trifluoromethylphenyl, benzyl Antiemetic (NK₁ receptor antagonist)
7-Methyl-2,7-diazaspiro[4.5]decan-6-one C₉H₁₆N₂O Methyl at N7 Preclinical studies
3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one·HCl C₁₂H₁₈ClNO Oxa (oxygen) at position 1 Not reported
6-Oxa-2-azaspiro[4.5]decane·HCl C₈H₁₅ClNO Oxa at position 6 Synthetic intermediate

Key Observations :

  • Substituent Effects : The cyclopentyl group in the target compound introduces greater steric bulk compared to methyl or trifluoromethyl groups in analogs like rolapitant. This likely enhances lipophilicity and may improve blood-brain barrier penetration .
Conformational and Crystallographic Analysis
  • Target Compound : The cyclopentyl group may enforce a chair conformation in the piperidone ring, as observed in structurally similar spiro compounds (e.g., dihedral angles of 84.2° between aromatic rings in related systems) .
  • 7-Methyl Analog : Exhibits a puckered spirocyclic core with predicted collision cross-sections (CCS) of 140–150 Ų, suggesting compact 3D geometry .

Preparation Methods

Strecker Synthesis and Cyclization Approach

One of the well-documented routes to spirocyclic diazaspiro compounds, including derivatives similar to 7-cyclopentyl-2,7-diazaspiro[4.5]decan-6-one, employs a modified Strecker synthesis followed by cyclization:

  • Step 1: Formation of 1-[(aryl)(cyanomethyl)amino]cycloalkanecarboxamides
    This involves the reaction of the corresponding cyclopentanone derivative with potassium cyanide and formaldehyde in glacial acetic acid under controlled temperature (15–60 °C). The reaction yields intermediates with cyanomethyl amino functionalities.

  • Step 2: Partial Hydrolysis and N-Cyanomethylation
    The nitrile group undergoes partial hydrolysis to afford carboxamide derivatives, which are then subjected to N-cyanomethylation to prepare for cyclization.

  • Step 3: Complete Hydrolysis to Carboxylic Acids
    The nitrile intermediates are fully hydrolyzed under acidic conditions to yield the corresponding carboxylic acids.

  • Step 4: Cyclization to Spiro Compounds
    The carboxylic acid intermediates are cyclized under mild reflux conditions with ethylenediamine in dioxane, forming the diazaspiro[4.5]decane-6-one core.

  • Step 5: Alkylation to Introduce the Cyclopentyl Group
    The spirocyclic amines are alkylated using appropriate alkyl halides under phase transfer catalysis to install the cyclopentyl substituent at the nitrogen, completing the synthesis of the target compound.

Catalytic Asymmetric Synthesis via Tsuji–Trost Reaction

An alternative modern approach involves the intramolecular Tsuji–Trost reaction of Ugi adducts to construct spiro-diketopiperazines with high yield and enantioselectivity:

  • Step 1: Synthesis of Ugi Precursors
    Amine and isocyanide components are combined in equimolar amounts and stirred for 24 hours to form Ugi adducts.

  • Step 2: Enantioselective Tsuji–Trost Cyclization
    Using palladium catalysts with chiral ligands (e.g., ligand L4), the Ugi adduct undergoes cyclization in dioxane at room temperature, affording the spirocyclic diketopiperazine core.

  • Step 3: Optimization Parameters
    Solvent choice, concentration, temperature, and ligand selection are critical for maximizing yield and enantioselectivity. For example, dioxane at 0.01 M concentration with ligand L4 provides optimal results.

  • Step 4: Post-cyclization Modifications
    The spirocyclic core can be further functionalized to install the cyclopentyl group and ketone functionalities as required.

Additional Synthetic Notes

  • Carbonylation and hydrogenation steps are sometimes employed to elaborate side chains and form lactone or ketone functionalities in related spirocyclic systems, which could be adapted for this compound.

  • Late-stage functional group transformations such as oxidation, bromination, and ring closure under acidic conditions are used in analogous syntheses to achieve the desired spirocyclic framework and functional groups.

Comparative Data Table of Preparation Methods

Methodology Key Steps Yield (%) Advantages Limitations References
Strecker Synthesis + Cyclization Cyanomethylation, hydrolysis, cyclization, alkylation Moderate to High (70–90%) Straightforward, scalable Multiple steps, requires careful control of hydrolysis
Catalytic Asymmetric Tsuji–Trost Ugi adduct formation, Pd-catalyzed cyclization, functionalization High (up to 95%) High enantioselectivity, mild conditions Requires chiral ligands, sensitive to conditions
Carbonylation and Hydrogenation Carbonylation, hydrogenation, cyclization Variable (50–86%) Effective for complex lactones Multi-step, specialized reagents

Detailed Research Findings

  • The Strecker synthesis-based route benefits from the use of cyclopentanone as a starting material, which ensures the cyclopentyl moiety is incorporated early in the synthesis. The subsequent partial and complete hydrolysis steps are critical for preparing intermediates amenable to cyclization into the diazaspiro core.

  • The Tsuji–Trost reaction provides a highly selective and efficient method for constructing spirocyclic diketopiperazines, which are structurally related to the target compound. Optimization studies reveal that ligand choice and reaction concentration significantly affect the enantioselectivity and yield, with ligand L4 and dilute conditions (0.01 M) providing the best results.

  • Carbonylation and hydrogenation strategies, while more complex, allow for the introduction of functional groups such as ketones and lactones in related spirocyclic compounds. These methods may be adapted for fine-tuning the ketone functionality at the 6-position of the target compound.

Q & A

Q. What are the standard synthetic routes for 7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves cyclization reactions between cyclopentyl-substituted diamines and carbonyl compounds under acidic catalysis. Key parameters include solvent choice (e.g., ethanol or dichloromethane), temperature control (60–80°C), and reaction time (12–24 hours). Post-synthesis, the hydrochloride salt is isolated via crystallization using polar solvents like methanol . Optimization focuses on adjusting stoichiometry, pH, and purification steps (e.g., column chromatography) to enhance yield and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the spirocyclic core and cyclopentyl substituent. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the amide carbonyl. High-performance liquid chromatography (HPLC) with UV detection is used to assess purity (>95%) .

Q. What safety precautions are recommended for handling and storing this compound?

Avoid inhalation, skin contact, and exposure to open flames. Use personal protective equipment (PPE) including gloves and goggles. Store in a tightly sealed container at 2–8°C in a dry, well-ventilated area. Electrostatic discharge should be mitigated during transfer .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural characterization?

Contradictions in NMR or MS data may arise from impurities or tautomeric forms. Strategies include:

  • Repeating synthesis under inert atmospheres to avoid oxidation byproducts.
  • Employing 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.
  • Comparing experimental data with computational simulations (e.g., density functional theory for IR peaks) .

Q. What methodologies address low yield in spirocyclic ring formation?

Low yields often stem from steric hindrance or competing side reactions. Solutions include:

  • Introducing protective groups (e.g., Boc) on reactive amines.
  • Using high-dielectric solvents (e.g., DMF) to stabilize intermediates.
  • Screening catalysts (e.g., p-toluenesulfonic acid) to accelerate cyclization .

Q. How can solubility challenges in biological assays be mitigated?

Poor aqueous solubility can hinder pharmacological testing. Approaches include:

  • Co-solvent systems (e.g., DMSO-water mixtures) with <1% organic content.
  • Salt formation with counterions like trifluoroacetate.
  • Structural derivatization (e.g., PEGylation) to enhance hydrophilicity .

Q. What frameworks guide the design of experiments for studying its biological activity?

Link hypotheses to theoretical models, such as:

  • Receptor-ligand interaction theories : Molecular docking studies to predict binding affinity with target enzymes.
  • Structure-activity relationship (SAR) models : Systematic modification of the cyclopentyl or diazaspiro groups to correlate structural changes with bioactivity .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistent bioactivity results across studies?

  • Validate assay protocols using positive controls (e.g., known kinase inhibitors for enzyme studies).
  • Standardize compound purity thresholds (≥95%) and solvent systems.
  • Cross-reference with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability tests) .

Q. What steps ensure reproducibility in scaled-up synthesis?

  • Document reaction parameters (e.g., stirring rate, cooling gradients) in detail.
  • Use automated systems for precise temperature and pH control.
  • Perform batch-to-batch purity analysis via HPLC-MS .

Theoretical and Mechanistic Insights

Q. How does the spirocyclic structure influence its pharmacokinetic properties?

The rigid spiro scaffold reduces conformational flexibility, potentially enhancing metabolic stability and target selectivity. Computational modeling (e.g., molecular dynamics simulations) can predict blood-brain barrier permeability and cytochrome P450 interactions .

Q. What mechanistic hypotheses explain its interaction with biological targets?

Hypothesized mechanisms include:

  • Competitive inhibition of enzymes (e.g., proteases) via hydrogen bonding with the amide carbonyl.
  • Allosteric modulation of G-protein-coupled receptors (GPCRs) through hydrophobic interactions with the cyclopentyl group .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride
Reactant of Route 2
7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride

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